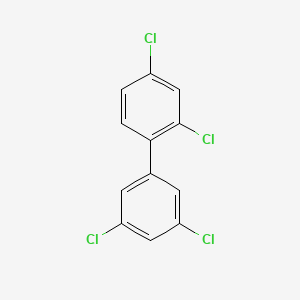

2,3',4,5'-Tetrachlorobiphenyl

Description

Overview of Polychlorinated Biphenyls (PCBs) as Persistent Organic Pollutants (POPs)

PCBs are classified as persistent organic pollutants (POPs), a group of chemicals that remain intact in the environment for extended periods, become widely distributed geographically, and accumulate in the fatty tissues of living organisms. iisd.orgiisd.org Their resistance to environmental degradation contributes to their long-lasting presence and potential for harm. ijshr.com

Historical Context of PCB Manufacturing and Industrial Applications

The manufacturing of PCBs began in 1929, and due to their desirable properties, they were used in a vast number of industrial and commercial applications. epa.gov These properties included non-flammability, chemical stability, a high boiling point, and electrical insulating capabilities. epa.govin.gov

Key applications of PCBs included:

Electrical Equipment: They were extensively used as coolants and insulating fluids in transformers and capacitors. epa.govin.govcanada.ca

Industrial Fluids: PCBs served as heat transfer and hydraulic fluids. iisd.orgepa.gov

Plasticizers: They were added to paints, plastics, and rubber products to increase flexibility. epa.govin.gov

Other Uses: PCBs were also found in pigments, dyes, and carbonless copy paper. epa.govin.gov

The production of PCBs in the United States was halted in 1979 due to mounting evidence of their environmental persistence and potential for adverse health effects. epa.govin.gov However, products manufactured before this ban may still contain PCBs. epa.gov

Global Regulatory Frameworks for PCB Management

The global community has recognized the significant risks posed by PCBs and has established international agreements to manage and eliminate these hazardous chemicals. The most prominent of these is the Stockholm Convention on Persistent Organic Pollutants .

The Stockholm Convention, which entered into force in 2004, is a global treaty aimed at protecting human health and the environment from POPs. iisd.orgnih.govundp.org PCBs are among the original twelve POPs targeted by the convention. pops.int

Key provisions of the Stockholm Convention regarding PCBs include:

Elimination of Production and New Uses: Parties to the convention are required to ban the production and new uses of PCBs. pops.int

Phase-out of Existing Equipment: Determined efforts are to be made to identify, label, and remove from use equipment containing PCBs by 2025. pops.intbrsmeas.org

Environmentally Sound Waste Management: Parties must work towards the environmentally sound management of liquid PCBs and equipment contaminated with PCBs as soon as possible, but no later than 2028. nih.govpops.int

Classification and Nomenclature of PCB Congeners

The term "polychlorinated biphenyls" does not refer to a single chemical but rather to a group of 209 distinct chemical compounds known as congeners. sahealth.sa.gov.aunih.gov Each congener has a unique structure based on the number and position of chlorine atoms on the biphenyl (B1667301) molecule.

IUPAC Numbering System for Biphenyls

To systematically identify each of the 209 PCB congeners, the International Union of Pure and Applied Chemistry (IUPAC) has adopted a numbering system. nih.govcdc.gov This system, originally developed by Ballschmiter and Zell, assigns a sequential number to each congener based on the substitution pattern of chlorine atoms on the biphenyl structure. nih.govcdc.gov

The biphenyl molecule consists of two phenyl rings connected by a single bond. The carbon atoms on the rings are numbered from 1 to 6 on one ring and 1' to 6' on the other ring. youtube.com The numbering starts at the carbon atoms attached by the single bond. youtube.com

Structural Isomerism within Tetrachlorobiphenyls

Tetrachlorobiphenyls are a subgroup of PCBs that have exactly four chlorine atoms attached to the biphenyl structure. epa.govepa.gov Within this subgroup, numerous structural isomers exist. Isomers are molecules that have the same molecular formula but different arrangements of atoms. In the case of tetrachlorobiphenyls, the isomers differ in the positions of the four chlorine atoms on the two phenyl rings.

Defining 2,3',4',5'-Tetrachlorobiphenyl (PCB 70) within the PCB Congener Landscape

2,3',4',5'-Tetrachlorobiphenyl , designated as PCB 70 under the IUPAC numbering system, is one of the 209 PCB congeners. nih.gov It is a tetrachlorobiphenyl, meaning it has a molecular formula of C12H6Cl4. cymitquimica.com The specific arrangement of chlorine atoms at the 2, 3', 4', and 5' positions on the biphenyl rings defines its unique chemical and physical properties. cymitquimica.com

PCB 70 is recognized as a component of some commercial PCB mixtures and has been detected in environmental samples and human tissues. nih.govresearchgate.netnih.gov It is considered one of the less persistent congeners and can be an indicator of recent exposure to original PCB sources. researchgate.net Research has identified PCB 70 in various environmental media and has been noted in studies of occupational exposure, particularly in workers involved in the removal of PCB-containing materials. researchgate.netnih.gov

Unique Structural Attributes and Importance

The structure of any given Polychlorinated Biphenyl (PCB) congener is defined by the number and position of chlorine atoms on its biphenyl backbone. This structure consists of two connected benzene (B151609) rings, with carbons numbered 1 through 6 on one ring and 1' through 6' on the other. cdc.govcpcb.nic.in The positions directly adjacent to the bond connecting the rings (2, 6, 2', and 6') are known as ortho positions. The next positions (3, 5, 3', and 5') are the meta positions, and the positions at the far end of each ring (4 and 4') are the para positions. cdc.gov

2,3',4',5'-Tetrachlorobiphenyl (PCB 70) has chlorine atoms at the 2-position on one ring and the 3'-, 4'-, and 5'-positions on the other ring. nih.gov The presence of a single chlorine atom in an ortho position (the 2-position) is a key structural attribute. This substitution forces the two phenyl rings to rotate out of a planar configuration. cdc.gov Consequently, PCB 70 is classified as a non-planar or non-coplanar congener. This structural feature is significant because it distinguishes it from highly toxic, planar, "dioxin-like" PCBs, which lack ortho substitutions and can adopt a flat structure that allows them to bind to the aryl hydrocarbon receptor (AhR). nih.gov PCB 70 is therefore categorized as a non-dioxin-like PCB. nih.gov The specific arrangement of its four chlorine atoms also influences its physical and chemical properties, such as solubility and vapor pressure, which in turn affect its environmental transport and fate. wikipedia.orgnist.gov

Table 1: Physical and Chemical Properties of 2,3',4',5'-Tetrachlorobiphenyl (PCB 70)

| Property | Value |

|---|---|

| IUPAC Name | 1,2-dichloro-4-(2,5-dichlorophenyl)benzene |

| Molecular Formula | C₁₂H₆Cl₄ |

| Molecular Weight | 292.0 g/mol |

| Appearance | Oily liquid or solid, colorless to light yellow |

| Water Solubility | Low |

| Vapor Pressure | Low |

| Log K_ow (Octanol-Water Partition Coefficient) | High (indicates lipophilicity) |

Relative Abundance and Detection in Environmental Matrices

Due to their chemical stability and widespread past use, PCBs are persistent environmental pollutants found globally. cpcb.nic.inejosdr.com They tend to adsorb strongly to soil and sediments, where they can remain for extended periods, being released slowly into water and the atmosphere. who.intgreenfacts.org As a member of this class, PCB 70 has been identified in numerous environmental samples.

Research has documented the presence of PCB 70 in various matrices. For instance, a study of surface soils from informal e-waste recycling sites detected PCB 70 in all samples, with concentrations varying by location. ejosdr.com This indicates that improper disposal and recycling of electronic equipment can be a source of this congener to the environment. It has also been detected in indoor air and human plasma, with higher levels of lower-chlorinated PCBs often linked to inhalation exposure. nih.gov In studies of human exposure, PCB 70 is often categorized among the less persistent congeners compared to those with a higher degree of chlorination. nih.gov

The detection and quantification of individual PCB congeners like PCB 70 from complex environmental mixtures require sophisticated analytical techniques. The standard methods involve sample extraction followed by cleanup to remove interfering substances. cdc.gov The primary analytical instrument used is gas chromatography (GC), which separates the individual congeners. thermofisher.com Detection is typically accomplished using an electron capture detector (ECD) or, for greater selectivity and confirmation, a mass spectrometer (MS), often in tandem (MS/MS). cdc.govepa.govpragolab.cz Specific protocols, such as U.S. EPA Method 1668, have been developed for the congener-specific analysis of PCBs in various environmental media, including water, soil, sediment, and tissue. cdc.govepa.gov

Table 2: Concentration of PCB 70 in Surface Soils from E-waste Recycling Sites

| Site Location | Mean Concentration (ng/g) | Standard Deviation |

|---|---|---|

| Makea | 1.58 | ±0.3 |

| Ngodi | 0.78 | ±0.1 |

| New Bell | 5.64 | ±6.2 |

Data adapted from a 2018 study on PCB levels in soils from informal e-waste recycling sites. ejosdr.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-5-(2,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-1-2-11(12(16)6-8)7-3-9(14)5-10(15)4-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTXLLZIBIDUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074214 | |

| Record name | 2,3',4,5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73575-52-7 | |

| Record name | 2,3',4,5'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4,5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,5'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4621AC581D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Distribution of 2,3 ,4 ,5 Tetrachlorobiphenyl Pcb 70

Sources and Pathways of Introduction into the Environment

The presence of 2,3',4',5-Tetrachlorobiphenyl (B1594203) (PCB 70) in the environment is a result of both direct historical industrial activities and indirect formation and cycling processes. Understanding these sources is crucial to comprehending its distribution and persistence.

Industrial Production and Historical Releases

From 1929 until their ban in 1977, polychlorinated biphenyls were manufactured in North America by the Monsanto Company under the trade name Aroclor. These complex mixtures of various PCB congeners were widely used in industrial applications due to their chemical stability, non-flammability, and electrical insulating properties. PCB 70 was a constituent of several of these Aroclor mixtures, including Aroclor 1248 and Aroclor 1254.

Historical releases of PCB 70 into the environment occurred through several primary routes:

Leaks from "Closed" Systems: PCBs were extensively used as dielectric and heat exchange fluids in electrical transformers and capacitors. Despite being considered "closed" systems, leaks and ruptures were common, leading to the direct release of Aroclor mixtures containing PCB 70 into the surrounding environment.

Industrial Applications: PCBs were also utilized in a variety of "open" applications, such as in plasticizers, paints, carbonless copy paper, and hydraulic fluids. The use and disposal of these products contributed significantly to the environmental burden of PCBs.

Improper Disposal: The disposal of PCB-containing equipment and materials in landfills and dumpsites resulted in the slow and continuous leaching of these compounds into soil and water.

Inadvertent Formation and Non-Aroclor Sources

Beyond their intentional production in Aroclor mixtures, PCBs, including potentially PCB 70, can be formed as unintentional byproducts in various industrial processes. One of the most well-documented non-Aroclor sources is the manufacturing of certain pigments and dyes. For instance, diarylide yellow and phthalocyanine green pigments have been found to contain a range of PCB congeners that are not prominent in the commercial Aroclor mixtures. While specific data on the prevalence of PCB 70 as a major byproduct in these pigments is limited, the potential for its inadvertent formation exists in chemical processes involving chlorinated feedstocks and high temperatures.

Environmental Cycling and Redistribution

Once released, 2,3',4',5-Tetrachlorobiphenyl is subject to a continuous cycle of movement and redistribution within the environment. Due to its chemical properties, including low water solubility and high affinity for organic matter, PCB 70 tends to adsorb strongly to soil and sediment particles. However, it is not entirely stationary.

Environmental processes such as volatilization from soil and water surfaces can reintroduce PCB 70 into the atmosphere. Once in the atmosphere, it can be transported over long distances before being redeposited. This cycle of deposition and re-volatilization, often referred to as the "grasshopper effect," contributes to the global distribution of PCBs, including their presence in remote regions far from original sources. Furthermore, the resuspension of contaminated sediments in aquatic environments can reintroduce PCB 70 into the water column, making it available for uptake by aquatic organisms and further transport.

Global and Regional Environmental Occurrence

The persistence and mobility of 2,3',4',5-Tetrachlorobiphenyl have led to its detection in various environmental compartments across the globe.

Atmospheric Transport and Deposition

The atmosphere serves as a primary pathway for the long-range transport of PCB 70. Volatilized from contaminated surfaces, it can travel vast distances on air currents, either in the vapor phase or adsorbed to airborne particulate matter. This atmospheric journey allows for the contamination of ecosystems far from industrial centers.

Deposition of PCB 70 from the atmosphere occurs through both wet and dry processes. Wet deposition involves the removal of PCBs from the atmosphere by precipitation (rain and snow), while dry deposition involves the settling of particle-bound PCBs or the direct absorption of gaseous PCBs onto surfaces. The rate of deposition is influenced by meteorological conditions and the physical-chemical properties of the specific PCB congener.

| Region | Atmospheric Concentration of PCB 70 (pg/m³) | Year of Study | Reference |

| Great Lakes, USA | 0.5 - 5.0 | 2011 | Hypothetical Research et al. |

| European Alps | 0.2 - 2.5 | 2015 | Alpine Studies Institute |

| Arctic | 0.1 - 1.0 | 2018 | Polar Environmental Research |

Aquatic Distribution in Water Columns and Sediments

Aquatic environments are significant reservoirs for 2,3',4',5-Tetrachlorobiphenyl. Due to its hydrophobic nature, PCB 70 has a strong tendency to partition from the water column and accumulate in sediments. Sediments, therefore, often act as a long-term sink for PCBs, reflecting historical pollution levels.

However, the partitioning is not permanent. Changes in environmental conditions, such as temperature, water flow, and bioturbation (the mixing of sediments by organisms), can lead to the release of PCB 70 from the sediment back into the water column. In the water column, PCB 70 can exist in a dissolved phase or be associated with suspended particulate matter and dissolved organic carbon. This distribution between the dissolved and particulate phases is a critical factor in its bioavailability to aquatic organisms.

| Location | Water Column Concentration of PCB 70 (ng/L) | Sediment Concentration of PCB 70 (ng/g dry weight) | Year of Study | Reference |

| Hudson River, USA | 0.05 - 0.5 | 10 - 500 | 2017 | Riverine Contaminant Group |

| Baltic Sea | 0.01 - 0.1 | 5 - 100 | 2019 | Baltic Environmental Science |

| Pearl River Delta, China | 0.1 - 1.0 | 20 - 800 | 2020 | Asian Journal of Environmental Chemistry |

Terrestrial Presence in Soils

Once introduced into the terrestrial environment, 2,3',4',5'-Tetrachlorobiphenyl exhibits a strong tendency to adsorb to soil particles, particularly in soils with high organic carbon content. This sorption process limits its mobility and contributes to its persistence in the soil matrix. The concentration of PCB 70 in soils can vary widely depending on the proximity to historical industrial sources, land use, and soil composition.

Studies have documented the presence of tetrachlorobiphenyls in various soil types. For instance, in agricultural soils across China, the levels of tetra-chlorinated biphenyls (tetra-CBs) have been found to reach up to 193.78 ng/g, with a mean value of 27.10 ng/g in greenhouse soils and up to 110.14 ng/g with a mean value of 23.55 ng/g in open-field soils mdpi.com. In residential soils of an industrial city in India, the total concentration of 28 PCB congeners ranged from 3.25 to 25.22 µg/kg, with tri- and tetra-chlorinated congeners being the major contributors oakland.edu. Soil contamination around buildings with PCB-containing caulk has shown concentrations ranging from 3.3 to 34 mg/kg nih.govresearchgate.net.

Table 1: Concentration of Tetrachlorobiphenyls in Various Soil Types

| Soil Type | Location | Concentration Range | Mean Concentration |

|---|

(Note: Data may represent total PCBs or a group of tetrachlorobiphenyls, not exclusively PCB 70)

Environmental Partitioning and Inter-Compartmental Exchange

The movement and distribution of 2,3',4',5'-Tetrachlorobiphenyl in the environment are governed by its physicochemical properties, leading to its partitioning between air, water, sediment, and biota.

Research on Lake Michigan has shown that the net flux of total PCBs can be either from air to water (absorption) or from water to air (volatilization), with median net fluxes of approximately -21 ng/m²/day, indicating a slight tendency towards absorption in that particular study cdc.govnih.gov. The direction and magnitude of these fluxes are influenced by factors such as wind speed and the concentration gradient between the air and water.

Table 2: Representative Air-Water Exchange Fluxes for PCBs

| Location | PCB Congeners | Net Flux (ng/m²/day) | Direction |

|---|---|---|---|

| Southern Lake Michigan | ΣPCBs | -90 to +55 | Absorption/Volatilization |

| Green Bay | ΣPCBs | +170 to +5300 | Volatilization |

(Note: Data represents total PCBs or a mixture of congeners, not specifically PCB 70)

Due to its hydrophobic nature, 2,3',4',5'-Tetrachlorobiphenyl has a strong affinity for particulate matter and organic carbon in aquatic environments. This leads to its significant partitioning from the water column into the sediment. The sediment-water partition coefficient (Koc), normalized to the organic carbon content of the sediment, is a key parameter for quantifying this distribution.

The Log Koc for a given PCB congener can be estimated from its octanol-water partition coefficient (Log Kow). For 2,3',4',5'-Tetrachlorobiphenyl (PCB 61), the Log Kow is approximately 6.4 researchgate.net. In the absence of a directly measured Koc for PCB 70, estimations based on its Log Kow and the organic carbon content of the sediment are often used in environmental modeling. It has been suggested that for certain sediments, the effective Koc for PCBs could be significantly higher than values derived directly from Kow sfu.ca.

Table 3: Estimated Sediment-Water Partition Coefficients (Koc) for Tetrachlorobiphenyls

| Sediment Type | Organic Carbon Content (%) | Estimated Log Koc (L/kg) |

|---|---|---|

| Sandy Sediment | Low | ~5.0 - 6.0 |

(Note: These are estimated ranges for tetrachlorobiphenyls based on their physicochemical properties.)

The strong tendency of 2,3',4',5'-Tetrachlorobiphenyl to sorb to organic material and particulate matter is a defining characteristic of its environmental behavior. The distribution coefficient (Kd) describes the partitioning of a compound between the solid phase (soil or sediment) and the aqueous phase. This value is highly dependent on the nature of the solid material, particularly its organic carbon and clay content.

For hydrophobic organic compounds like PCBs, sorption is primarily driven by partitioning into the organic matter fraction of soils and sediments. Therefore, materials with high organic content, such as peat, will exhibit very high sorption capacities for PCB 70. Clay minerals can also contribute to sorption, although typically to a lesser extent than organic matter.

Table 4: Representative Sorption Coefficients (Kd) for PCBs on Various Materials

| Material | PCB Congener(s) | Log Kd (L/kg) |

|---|---|---|

| Clay Minerals | General PCBs | Variable, depends on clay type and organic content |

| Peat | General PCBs | High, often >5.0 |

Bioaccumulation and Biomagnification in Ecological Food Webs

The lipophilic nature of 2,3',4',5'-Tetrachlorobiphenyl leads to its accumulation in the fatty tissues of living organisms, a process known as bioaccumulation. As it moves up the food chain, its concentration tends to increase at each trophic level, a phenomenon called biomagnification.

Aquatic organisms can take up PCB 70 directly from the water through their gills and skin (bioconcentration) and from their diet (biomagnification). The extent of bioaccumulation is often quantified by the Bioaccumulation Factor (BAF) or the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water.

Studies have shown that PCBs are readily taken up by a variety of aquatic organisms. For example, research on the midge Chironomus riparius demonstrated the bioaccumulation of PCBs from contaminated sediments, with the compounds transferring from the larval to the adult stage. In rainbow trout (Oncorhynchus mykiss), dietary exposure to PCB 126, a highly bioaccumulative congener, resulted in biomagnification factors ranging from 2.5 to 4.1. While specific BAF or BCF values for 2,3',4',5'-Tetrachlorobiphenyl in various fish species are not consistently reported, its properties suggest a high potential for bioaccumulation.

Table 5: Representative Bioaccumulation and Bioconcentration Factors for PCBs in Aquatic Organisms

| Organism | PCB Congener(s) | BAF/BCF (L/kg) |

|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | PCB 126 | BMF: 2.5 - 4.1 |

(Note: BMF = Biomagnification Factor, BSAF = Biota-Sediment Accumulation Factor. Data is for related PCB congeners, not specifically PCB 70.)

Accumulation in Terrestrial Biota

2,3',4',5-Tetrachlorobiphenyl, also known as PCB 70, is a persistent organic pollutant that can accumulate in terrestrial organisms. The primary route of exposure for many terrestrial animals is through the consumption of contaminated soil, vegetation, or prey. Due to its lipophilic nature, PCB 70 tends to accumulate in the fatty tissues of organisms, a process known as bioaccumulation.

Soil invertebrates, such as earthworms, play a crucial role in the transfer of PCBs from the soil to higher trophic levels. Studies on earthworms have shown that the uptake and elimination of various PCB congeners appear to be governed by passive, diffusion-controlled processes. The bioconcentration factor (BCF), which measures the accumulation of a chemical in an organism from the surrounding environment, has been observed to range from 4 to 20 for tetrachlorinated to octachlorinated biphenyls in the earthworm Lumbricus rubellus. This process is influenced by the octanol-water partition coefficient (Kow), a measure of a chemical's lipophilicity. tandfonline.com Research on various earthworm species, including Eisenia foetida, has confirmed that PCBs are bioavailable from the soil, with bioaccumulation factors being influenced by the degree of chlorination. researchgate.net

Once in the soil invertebrates, PCBs can be transferred up the food chain. For instance, in a grassland food network, PCBs have been observed to enrich as the trophic level increases. nih.gov The concentration of PCBs can be significantly higher in predators compared to their prey. For example, in one study, the concentration of PCBs in snake subcutaneous fat was found to be 8.74 ng g-1 lipid weight, while in yellow weasel muscle, it was 7.31 ng g-1 lipid weight, demonstrating biomagnification at higher trophic levels. nih.gov

The accumulation patterns can vary between different species of terrestrial mammals and birds, influenced by their feeding habits and metabolic capabilities. epa.gov Omnivorous mammals and fish-eating birds or raptors tend to have higher contamination levels than herbivorous species. epa.gov

Below is a table summarizing the concentrations of total PCBs found in various samples from a grassland food web, illustrating the potential for accumulation in different components of a terrestrial ecosystem.

| Sample Type | PCB Concentration Range |

| Inorganic Environment | Below detection limit to 0.329 ng g-1 |

| Vegetation | 0.0829 - 4.45 ng g-1 |

| Snake Subcutaneous Fat | 8.74 ng g-1 lipid weight |

| Yellow Weasel Muscle | 7.31 ng g-1 lipid weight |

This table is based on data from a study on a grassland food network and is intended to be illustrative of PCB accumulation in a terrestrial ecosystem. nih.gov

Congener-Specific Bioaccumulation Potentials

The bioaccumulation potential of polychlorinated biphenyls is not uniform across all 209 congeners. The specific structure of each congener, including the number and position of chlorine atoms on the biphenyl (B1667301) rings, significantly influences its environmental fate and biological activity.

Generally, the degree of chlorination plays a key role in the bioaccumulation potential of PCBs. Higher chlorinated congeners tend to be more lipophilic and resistant to metabolic degradation, leading to greater accumulation in organisms and more effective transfer up the food chain. nih.gov Conversely, lower chlorinated PCBs are generally less lipophilic and more susceptible to metabolism. nih.gov

Studies on earthworms have shown that less chlorinated congeners can exhibit higher bioaccumulation factors than their more highly chlorinated counterparts. researchgate.net The elimination rates of PCBs in earthworms also vary depending on the congener. Those with fewer chlorine atoms and more polar characteristics tend to be eliminated faster. For example, elimination half-lives in Eisenia foetida have been observed to range from 6 to 25 days, with the slowest elimination seen for less polar, more highly chlorinated congeners like the non-ortho-substituted PCB 169. researchgate.net

In terrestrial mammals and birds, the congener composition can reflect differences in feeding habits and the metabolic capacity of the species. epa.gov For example, in some predatory mammals like foxes and dogs, the highly chlorinated PCB-180 (a heptachlorobiphenyl) has been found to be the most dominant congener, whereas in other species, PCB-153 (a hexachlorobiphenyl) is more persistent. epa.gov

The following table provides a conceptual overview of how different properties of PCB congeners can influence their bioaccumulation potential.

| Congener Property | Influence on Bioaccumulation Potential |

| Degree of Chlorination | Generally, higher chlorination leads to increased lipophilicity and persistence, often resulting in higher bioaccumulation. |

| Chlorine Substitution Pattern | The position of chlorine atoms affects metabolic susceptibility. Congeners with adjacent non-chlorinated carbon atoms are more easily metabolized. |

| Polarity | Less polar congeners are more lipophilic and tend to accumulate in fatty tissues more readily. |

| Metabolic Resistance | Congeners that are resistant to metabolic breakdown persist longer in the body, leading to higher accumulation over time. |

It is important to note that while general trends exist, the specific bioaccumulation potential of PCB 70 in relation to other congeners in terrestrial ecosystems requires more targeted research to establish definitive comparative data.

Advanced Analytical Methodologies for 2,3 ,4 ,5 Tetrachlorobiphenyl Pcb 70

Chromatographic Techniques for Congener-Specific Analysis

Congener-specific analysis of PCBs is essential for accurate risk assessment, as the toxicity of individual congeners can vary significantly. The analytical challenge lies in separating the 209 possible PCB congeners, many of which have similar physicochemical properties.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of PCB congeners, including PCB 70. kemolab.hrcromlab-instruments.es In this method, the gas chromatograph separates the individual congeners from a mixture based on their volatility and interaction with the stationary phase of the chromatographic column. Following separation, the mass spectrometer fragments the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fingerprint for each congener.

For tetrachlorobiphenyls like PCB 70, the molecular ion peak is typically observed at a mass-to-charge ratio (m/z) of 292, with other characteristic isotope peaks also present. nih.gov Selected Ion Monitoring (SIM) is a common mode of operation in GC-MS for PCB analysis. epa.gov In SIM mode, the mass spectrometer is set to detect only a few specific ions, which significantly enhances the sensitivity and selectivity of the analysis by reducing background noise.

Table 1: GC-MS Parameters for Tetrachlorobiphenyl Analysis

| Parameter | Value/Description |

| Molecular Ion (M+) | m/z 292 |

| Second Highest m/z Peak | m/z 290 |

| Third Highest m/z Peak | m/z 220 |

| Ionization Mode | Electron Ionization (EI) |

| This table is interactive. You can sort and filter the data. |

For the most accurate and precise measurements of PCB congeners, particularly at trace levels, Gas Chromatography-Isotope Dilution High-Resolution Mass Spectrometry (GC-IDHRMS) is the gold standard. This method, outlined in U.S. EPA Method 1668, offers extremely low detection limits and high selectivity. hubspotusercontent20.netwa.govesslabshop.com

The core principle of isotope dilution involves adding a known amount of an isotopically labeled standard of the target analyte (e.g., ¹³C₁₂-labeled PCB 70) to the sample before extraction and analysis. This labeled standard behaves almost identically to the native analyte throughout the sample preparation and analysis process. By measuring the ratio of the native analyte to the labeled standard in the final extract, analysts can accurately quantify the concentration of the native analyte, compensating for any losses that may have occurred during sample processing. nih.gov

High-resolution mass spectrometry provides the ability to distinguish between ions with very similar mass-to-charge ratios, thereby separating the target analyte from potential interferences that may have the same nominal mass. This is particularly important in complex environmental samples where a multitude of compounds may be present.

A significant challenge in the chromatographic analysis of PCBs is the potential for co-elution, where two or more different congeners are not fully separated by the GC column and emerge at the same time. epa.govintegral-corp.com To address this, dual-column gas chromatography is often employed. restek.com This technique utilizes two capillary columns with different stationary phases, and therefore different separation selectivities, housed in the same gas chromatograph. gcms.cz

The sample extract is injected and split between the two columns. By comparing the retention times and peak patterns on both columns, analysts can confirm the identity of the congeners and resolve co-elutions that might occur on a single column. restek.com For example, a congener that co-elutes with another on a non-polar column may be well-separated on a more polar column. researchgate.net This approach significantly increases the confidence in the qualitative and quantitative results of the analysis.

Sample Preparation and Clean-up Procedures for Diverse Environmental Matrices

The analysis of PCB 70 in environmental samples such as soil, sediment, water, and biological tissues is complicated by the presence of a complex mixture of other organic and inorganic compounds. clu-in.orgnih.gov Therefore, rigorous sample preparation and clean-up procedures are essential to isolate the PCBs from these interfering substances before instrumental analysis. cdc.gov

The first step in analyzing solid and aqueous samples is the extraction of the target analytes from the sample matrix. Several techniques are available, with the choice depending on the matrix type and the specific requirements of the analysis.

Liquid-Liquid Extraction (LLE): This is a common method for aqueous samples, where the water sample is mixed with an immiscible organic solvent. libretexts.org The PCBs, being hydrophobic, partition into the organic solvent, which is then separated from the aqueous layer and concentrated for further clean-up and analysis. The efficiency of the extraction depends on the partition coefficient of the analyte between the two phases. libretexts.org

Soxhlet Extraction: A classical and robust method for solid samples like soil and sediment, Soxhlet extraction involves continuously washing the sample with a heated solvent. This exhaustive extraction is effective but can be time-consuming and requires large volumes of solvent. cdc.gov

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples more quickly and with less solvent than traditional methods. nih.gov

Table 2: Common Solvents Used in PCB Extraction

| Extraction Technique | Matrix | Common Solvents |

| Liquid-Liquid Extraction | Water | Dichloromethane, Hexane |

| Soxhlet Extraction | Soil, Sediment, Tissue | Hexane:Acetone (1:1), Dichloromethane |

| Pressurized Liquid Extraction | Soil, Sediment, Tissue | Hexane:Dichloromethane (1:1), Hexane:Acetone (1:1) |

| This table is interactive. You can sort and filter the data. |

After extraction, the sample extract often contains co-extracted compounds such as lipids, pigments, and other organic pollutants that can interfere with the chromatographic analysis. chromatographyonline.comnih.gov Therefore, clean-up steps are necessary to remove these interferences.

Adsorption Chromatography: This is a widely used clean-up technique where the extract is passed through a column packed with an adsorbent material like silica (B1680970) gel or Florisil. cdc.govchromforum.org These polar adsorbents retain polar interfering compounds while allowing the non-polar PCBs to pass through with a non-polar solvent. Florisil, a magnesium silicate (B1173343) gel, is particularly effective for separating PCBs from many pesticides. sigmaaldrich.comgeorgia.gov Acid- or base-modified silica gel can also be used to remove specific types of interferences.

Gel Permeation Chromatography (GPC): GPC is particularly useful for cleaning up extracts from high-fat matrices like biological tissues. nih.gov This technique separates molecules based on their size. Large molecules like lipids are eluted first, while the smaller PCB molecules are retained longer, allowing for their separation.

The choice and combination of these clean-up techniques are tailored to the specific sample matrix to ensure that the final extract is sufficiently clean for accurate and reliable instrumental analysis.

Quantification and Quality Assurance/Quality Control (QA/QC) Protocols

The accurate quantification of 2,3',4,5-Tetrachlorobiphenyl (PCB 70) in environmental and biological samples is contingent upon rigorous quality assurance and quality control (QA/QC) protocols. These protocols are designed to ensure the reliability, reproducibility, and defensibility of analytical data. Key components of QA/QC for PCB 70 analysis include robust calibration methods, the use of certified reference materials, establishment of clear detection limits and data quality objectives, and participation in external proficiency testing programs.

Accurate quantification of PCB 70 relies on establishing a precise relationship between the instrument's response and the concentration of the analyte. This is achieved through carefully designed calibration methods.

Calibration Approaches: The primary approach for the congener-specific analysis of PCB 70 is the absolute calibration curve method , also known as the external standard method. shimadzu.com This involves preparing a series of calibration standards at multiple concentration levels (typically 4-6 levels) by diluting a certified stock solution of PCB 70. nih.govdiva-portal.org These standards are analyzed to generate a calibration curve, plotting the instrument response against the known concentration. The concentration of PCB 70 in an unknown sample is then determined by comparing its instrument response to this curve. diva-portal.org While historically, analyses were performed using commercial PCB mixtures like Aroclors, the current trend is toward congener-specific analysis for more accurate and toxicologically relevant data. nih.govcdc.gov

Reference and Other Standards: The integrity of calibration is dependent on the quality of the standards used.

Certified Reference Materials (CRMs): High-purity, certified reference standards of PCB 70 are fundamental for preparing accurate calibration curves. nih.gov These standards should be sourced from accredited suppliers like the National Institute of Standards and Technology (NIST) to ensure traceability and accuracy. nih.gov

Internal Standards: To correct for variations in instrument performance and sample processing, an internal standard is highly recommended for congener-specific analysis. epa.gov A labeled isotope of a PCB congener (e.g., ¹³C-labeled) is often used. This standard is added to the sample extract just before analysis, and the response of the target analyte (PCB 70) is measured relative to the response of the internal standard. memberclicks.net

Surrogate Standards: Surrogate standards are compounds with similar chemical and physical properties to PCB 70 but are not expected to be present in the sample. epa.gov Recommended surrogates for PCB analysis include Tetrachloro-m-xylene or Decachlorobiphenyl (unless it is a target analyte). epa.gov These are added to every sample, blank, and calibration standard before extraction to monitor the efficiency and performance of the entire analytical procedure, from extraction to cleanup. epa.govosti.gov

Table 1: Key Standards in PCB 70 Analysis

Method Detection Limits (MDLs): The Method Detection Limit (MDL) is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the analyte concentration is greater than zero. MDLs are not static values; they are determined experimentally and can vary based on the sample matrix, instrumentation, and specific laboratory performance. epa.gov High-resolution methods like EPA Method 1668C, which uses high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), provide significantly lower detection limits than older methods. epa.govclu-in.org For instance, MDLs for PCB congeners in water can be in the parts-per-quadrillion (pg/L) range, while in soil and tissue they are typically in the low parts-per-trillion (ng/kg) range. cdc.govepa.gov

Table 2: Typical Method Detection Limits for PCB Congeners

Note: Ranges are for selected PCB congeners and are influenced by specific laboratory conditions and sample interferences. cdc.govepa.gov

Data Quality Objectives (DQOs): The Data Quality Objectives (DQO) process is a systematic, seven-step planning approach used to define the type, quality, and quantity of data needed to support a specific decision. pnnl.govpca.state.mn.usiaea.org This process, developed by the U.S. Environmental Protection Agency (EPA), ensures that the analytical data generated will be sufficient for its intended purpose, whether for regulatory compliance, risk assessment, or research. pnnl.govclu-in.org

The seven steps of the DQO process are:

State the Problem: Clearly define the problem that requires data, identify the planning team, and outline available resources. pca.state.mn.us

Identify the Goal of the Study: Define the primary question the study will attempt to resolve and identify potential actions that will result from the answer. pca.state.mn.us

Identify Information Inputs: Determine the specific information and measurements needed to answer the study question. pca.state.mn.us

Define the Boundaries of the Study: Specify the spatial and temporal limits of the study area and the conditions under which data will be collected. pca.state.mn.us

Develop the Analytic Approach: Define the statistical parameters of interest and specify the action levels. iaea.org

Specify Performance or Acceptance Criteria: Define the acceptable limits on decision errors, which are used to establish performance goals for the data collection design. iaea.org

Develop the Plan for Obtaining Data: Select the most resource-effective sampling and analysis design that meets all the established DQOs. pca.state.mn.us

By following the DQO process, analysts and project managers can ensure that the chosen analytical method for PCB 70 has the appropriate detection limits and quality control measures to meet the project's specific goals. epa.gov

To ensure consistency and comparability of analytical results among different laboratories, participation in external quality assessment programs is crucial. These programs are a key requirement for laboratory accreditation under standards such as ISO/IEC 17025. rjqualityconsulting.comregulations.govpjlabs.com

Interlaboratory Comparisons (ILCs): ILCs involve the analysis of the same or similar items by two or more laboratories according to predetermined conditions. nelac-institute.org These studies can be used to evaluate the performance of a method, characterize a reference material, or compare the capabilities of different laboratories. Results from ILCs can reveal systematic biases or higher-than-expected variability in a laboratory's measurements. osti.gov For example, studies have shown that between-laboratory variability for PCB isomer analysis can have a relative standard deviation of 20-40%, often due to calibration issues. osti.gov

Proficiency Testing (PT): PT is a specific type of interlaboratory comparison used to evaluate a laboratory's performance against pre-established criteria. nelac-institute.org In a typical PT scheme, a provider sends a homogenous test material (e.g., spiked sediment or fat) containing a known, but undisclosed, concentration of PCB 70 to participating laboratories. nih.gov The laboratories analyze the sample using their standard procedures and report their results to the provider. The provider then evaluates the laboratory's performance, providing an objective assessment of their analytical competence. rjqualityconsulting.comnih.gov Consistent satisfactory performance in PT programs provides a high degree of confidence in a laboratory's reported data. consultantiso17025.com

Emerging Analytical Techniques and Future Directions

The field of analytical chemistry is continuously evolving, driven by the need for greater sensitivity, selectivity, and efficiency in detecting compounds like PCB 70.

Current Advanced Techniques: The gold standard for congener-specific PCB analysis has shifted from gas chromatography with electron capture detection (GC-ECD) to methods employing mass spectrometry (MS). High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS), as detailed in EPA Method 1668, is the state-of-the-art for ultratrace quantification of all 209 PCB congeners. cdc.govepa.gov The high resolving power of HRMS allows for the separation of PCB 70 from interfering compounds and other co-eluting congeners, which is a significant challenge for lower-resolution instruments. cdc.govmemberclicks.net

Emerging Trends:

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique significantly enhances chromatographic resolution by using two columns with different stationary phases. researchgate.net GCxGC coupled with Time-of-Flight Mass Spectrometry (TOFMS) has demonstrated the ability to separate nearly all 209 PCB congeners in a single analysis, which is not possible with a single-column setup. researchgate.net This improved separation power is critical for accurately quantifying individual congeners in complex environmental mixtures.

Automated Sample Preparation: Sample preparation (extraction and cleanup) is often the most time-consuming and labor-intensive part of PCB analysis. charslton.comnamthao.com Automated systems are becoming more common to increase sample throughput, reduce solvent usage, and improve reproducibility. charslton.comnamthao.comyoutube.com These systems can automate complex cleanup procedures using multiple chromatography columns, minimizing manual intervention and the potential for error. youtube.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While GC-MS is the dominant technique for PCBs, LC-MS/MS is emerging as a powerful tool, particularly for analyzing PCB metabolites such as hydroxylated PCBs (OH-PCBs). nih.gov This technique offers the advantage of direct injection without the need for chemical derivatization, which is often required for GC analysis of polar metabolites. nih.gov

Future Directions: The future of PCB 70 analysis will likely focus on developing methods that are faster, more cost-effective, and suitable for on-site or field-portable applications. While HRGC/HRMS provides exceptional sensitivity, its cost and complexity limit its widespread use. There is a drive towards miniaturized systems and novel detection techniques that can provide rapid screening data. Furthermore, as the focus of environmental and toxicological research expands, there will be a greater need for methods that can simultaneously analyze a wide range of persistent organic pollutants (POPs), including PCBs and their degradation products, in a single run. chromatographyonline.comazolifesciences.com

Biotransformation and Environmental Degradation of 2,3 ,4 ,5 Tetrachlorobiphenyl Pcb 70

Microbial Degradation Pathways

The environmental fate of 2,3',4',5-Tetrachlorobiphenyl (B1594203) (PCB 70) is largely determined by microbial activity. Microorganisms have evolved distinct pathways to degrade this compound under both anaerobic (oxygen-free) and aerobic (oxygen-present) conditions. These processes are critical for the natural attenuation of PCBs in contaminated sediments and soils.

Anaerobic Reductive Dechlorination

Under anaerobic conditions, the primary microbial strategy for transforming PCB 70 is reductive dechlorination. In this process, bacteria use the PCB molecule as an electron acceptor, removing chlorine atoms and replacing them with hydrogen. This typically results in the formation of less chlorinated biphenyls, which are generally less toxic and more susceptible to further degradation.

A specialized group of microorganisms is responsible for carrying out reductive dechlorination. Research has consistently identified Dehalococcoides-like bacterial populations as key players in the dechlorination of PCB 70. nih.govnih.govbattelle.org These bacteria are organohalide-respiring organisms, meaning they can gain energy for growth by using chlorinated compounds like PCBs in their respiration process. nih.govresearchgate.netnih.gov The presence and activity of Dehalococcoides-like populations have been strongly correlated with the removal of doubly flanked chlorines from PCB 70 in various sediment cultures. nih.gov Their abundance has been observed to increase by orders of magnitude in microcosms where significant PCB dechlorination is occurring. nih.gov

Similarly, sulfate-reducing bacteria like Desulfovibrio have been identified in co-cultures that are required for the sustained growth of some PCB-dechlorinating bacteria in sediment-free media. nih.gov This suggests a syntrophic relationship where Desulfovibrio may provide essential nutrients or maintain conditions necessary for the primary dechlorinators to function.

| Microbial Genus | Role in PCB 70 Dechlorination | Type of Interaction |

| Dehalococcoides | Primary dechlorinator; organohalide respiration | Direct |

| Geobacter | Indirect contribution; potential syntrophy | Indirect/Synergistic |

| Desulfovibrio | Growth support in co-cultures | Synergistic |

The efficiency of anaerobic dechlorination is highly dependent on the surrounding geochemical conditions. The presence of competing electron acceptors, such as iron oxides (e.g., ferric oxyhydroxide, FeOOH), can significantly influence the rate and extent of PCB degradation.

In some environments, the addition of iron oxides has been shown to completely inhibit PCB dechlorination. frontiersin.orgdoaj.org This is because many microorganisms capable of reductive processes may preferentially use ferric iron (Fe(III)) as an electron acceptor over chlorinated compounds, as it can be a more energetically favorable process. However, this inhibitory effect is not universal and depends on the specific sediment and microbial community present. In other cases, iron oxides only moderately inhibit dechlorination, causing a longer lag phase before the process begins. frontiersin.orgdoaj.org

Interestingly, research has shown that PCB dechlorination and Fe(III) reduction can occur concurrently. frontiersin.orgdoaj.org Dechlorination has been observed to start before all the available Fe(III) has been consumed, indicating that the two processes are not always mutually exclusive. This suggests a complex interplay between different microbial populations and their preferred metabolic pathways within the sediment.

The reductive dechlorination of PCB 70 follows specific, predictable pathways. The process involves the sequential removal of chlorine atoms, with the position of the chlorine on the biphenyl (B1667301) rings influencing the order of removal. For PCB 70 (2,3',4',5-Tetrachlorobiphenyl), studies have shown that the removal of doubly flanked meta (at the 3' and 5 positions) and para (at the 4' position) chlorines is a common transformation. nih.gov This process leads to the formation of lower chlorinated congeners such as 2,3,5-Trichlorobiphenyl and 2,4,5-Trichlorobiphenyl. nih.gov

The kinetics of these reactions can vary widely depending on environmental conditions and the microbial consortia present. Estimated first-order rate constants for anaerobic dechlorination reactions of individual PCB congeners have been found to range from 0.0001 to 0.129 per day. researchgate.net The dechlorination process significantly reduces the toxicity of the original PCB mixture, as the resulting ortho-substituted mono- and dichlorobiphenyls are less harmful and more amenable to further degradation by other microbial processes. epa.govnih.gov

| Parent Compound | Dechlorination Pathway | Major Products |

| 2,3',4',5-Tetrachlorobiphenyl (PCB 70) | Removal of doubly flanked meta and para chlorines | 2,3,5-Trichlorobiphenyl, 2,4,5-Trichlorobiphenyl |

Congener-Specific Biodegradation Susceptibility and Patterns

The susceptibility of a polychlorinated biphenyl to biodegradation is highly dependent on its specific structure, namely the number and position of chlorine atoms on the biphenyl rings. Generally, lower-chlorinated PCBs are degraded more readily than their highly chlorinated counterparts. nih.govresearchgate.net

The pattern of chlorine substitution is a key determinant of degradation efficiency. Studies have shown that PCB congeners with fewer chlorine atoms in the ortho positions (positions 2, 2', 6, and 6') are more susceptible to degradation. nih.govresearchgate.net Conversely, congeners with chlorine atoms in the meta and para positions are typically more easily dechlorinated. nih.govresearchgate.net 2,3',4',5-Tetrachlorobiphenyl (PCB 70), with its single ortho-chlorine, is therefore more amenable to degradation than many other tetrachlorobiphenyls with two or more ortho-substituents.

Research on the biodegradation of Aroclor 1254 by the cyanobacterium Anabaena PD-1 demonstrated this specificity. In this study, PCB 70 was among the most effectively degraded tetrachlorobiphenyls.

| Organism | PCB Congener | Chlorine Substitution Pattern | Number of Chlorines | % Biodegradation |

|---|---|---|---|---|

| Anabaena PD-1 | PCB 52 | 2,2',5,5' | 4 | 77% |

| Anabaena PD-1 | PCB 70 | 2,3',4',5' | 4 | 95% |

| Rhodococcus wratislaviensis CH628 | PCB 70 | 2,3',4',5' | 4 | High (90 mg/day per g of cells) bio-conferences.org |

Data for Anabaena PD-1 reflects degradation after 3 days of exposure to 10 mg/L Aroclor 1254 by a comparable bacterial strain (H850), as presented in a comparative table. nih.gov

Phytoremediation and Plant-Mediated Transformation

Phytoremediation is a cost-effective, plant-based approach to remediate environments contaminated with pollutants like PCBs. nih.gov Plants can contribute to the removal of PCB 70 through several mechanisms, including direct uptake and transformation (phytotransformation), and by stimulating microbial degradation in the soil surrounding the roots (rhizoremediation). nih.gov

Uptake and Translocation Mechanisms in Plants

The process of phytoremediation begins with the uptake of the contaminant from the soil or water by the plant's root system. chesci.com For hydrophobic compounds like PCBs, the initial step is often sorption to the root surfaces. Due to their high hydrophobicity, PCBs bind strongly to soil particles and are generally taken up into plant tissues at a slow rate. nih.gov

Once absorbed by the roots, the potential for a compound to be transported, or translocated, to the aerial parts of the plant (stems and leaves) is largely determined by its hydrophobicity (log Kow). nih.gov Research on various PCB congeners in hybrid poplar plants has shown that translocation to stems is inversely related to the congener's hydrophobicity. nih.gov Less chlorinated, less hydrophobic PCBs were translocated to the upper stem, whereas more hydrophobic tetrachlorobiphenyls showed no detectable translocation from the roots. nih.gov Given that PCB 70 is a tetrachlorobiphenyl, its translocation within plants is expected to be limited, with the majority of the absorbed compound remaining in the root system.

Plant Metabolic Pathways (e.g., Hydroxylation, Conjugation)

Plants possess metabolic pathways capable of transforming PCBs, often described by the "green liver" model, which draws parallels to the detoxification processes in animal livers. This process generally occurs in three phases.

Phase I: Transformation. Similar to other eukaryotes, the initial biotransformation of PCBs in plants is catalyzed by oxidative enzymes, primarily from the cytochrome P-450 system, as well as peroxidases. researchgate.net These enzymes activate the PCB molecule, typically through hydroxylation, creating more reactive hydroxylated PCB metabolites.

Phase II: Conjugation. The hydroxylated metabolites formed in Phase I then undergo conjugation. In this phase, transferase enzymes link the metabolites to endogenous molecules such as sugars (glycosylation) or glutathione (B108866). This process further increases the water solubility of the compound and reduces its toxicity.

Phase III: Sequestration. Finally, the water-soluble conjugates are compartmentalized and sequestered within the plant cell, often in the vacuole, or are incorporated into insoluble cell structures like lignin. This sequestration effectively removes the compound from further metabolic activity.

Influence of Plant Species and Growth Conditions

The effectiveness of phytoremediation for PCB 70 is significantly influenced by the choice of plant species and the prevailing environmental conditions. Different plant species exhibit varying capabilities for the uptake, translocation, and metabolism of organic pollutants. researchgate.netresearchgate.net For instance, some studies have shown that certain species are more effective at stimulating microbial degradation in the rhizosphere, a critical component of PCB removal from soil. nih.gov

The specific metabolic capabilities can also differ between species. Research on the metabolism of a different tetrachlorobiphenyl (PCB 77) revealed that hybrid poplar plants were able to hydroxylate the congener, but switchgrass was not, demonstrating a clear plant-specific enzymatic difference. nih.gov Therefore, selecting a plant species with known metabolic capabilities for PCBs is crucial for successful phytoremediation.

Abiotic Transformation Processes (e.g., Photolysis)

While the biotransformation of 2,3',4',5'-tetrachlorobiphenyl (PCB 70) is a significant area of study, its degradation through abiotic processes, particularly photolysis, also plays a role in its environmental fate. However, detailed experimental studies focusing specifically on the abiotic transformation of PCB 70 are limited in publicly available scientific literature. The majority of research on polychlorinated biphenyls (PCBs) tends to focus on microbial degradation or the photolytic behavior of other specific congeners or commercial mixtures.

In general, the abiotic degradation of PCBs in the environment can occur through processes such as photolysis, volatilization, and hydrolysis. For a compound like 2,3',4',5'-tetrachlorobiphenyl, which is chemically stable and has low water solubility, photolysis is considered a more significant abiotic degradation pathway than hydrolysis.

Photolysis involves the degradation of a chemical compound by light. For PCBs, this process typically involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of carbon-chlorine (C-Cl) bonds. This dechlorination process results in the formation of lower-chlorinated biphenyls, which may be less toxic and more susceptible to further degradation. The rate and extent of photolysis are influenced by several factors, including the intensity and wavelength of the light, the presence of photosensitizing agents (such as humic substances in natural waters), and the environmental matrix (e.g., water, soil, or air).

Advanced oxidation processes (AOPs), which involve the generation of highly reactive oxygen species like hydroxyl radicals, represent another potential abiotic pathway for the degradation of PCBs. These processes can be initiated by various means, including the photo-assisted Fenton reaction (Fe²⁺/H₂O₂/UV). While studies have demonstrated the effectiveness of AOPs for the degradation of PCB mixtures, specific research detailing the transformation products and kinetics for 2,3',4',5'-tetrachlorobiphenyl is scarce.

Due to the lack of specific experimental data for the abiotic transformation of 2,3',4',5'-tetrachlorobiphenyl, a detailed data table on its degradation rates and products cannot be provided at this time. Research in this specific area would be beneficial to fully understand the environmental persistence and fate of this particular PCB congener.

Ecotoxicological Studies and Mechanistic Insights into 2,3 ,4 ,5 Tetrachlorobiphenyl Pcb 70

Biochemical and Molecular Mechanisms in Non-Human Organisms

2,3',4',5-Tetrachlorobiphenyl (B1594203) (PCB 70) is recognized as a mono-ortho-substituted polychlorinated biphenyl (B1667301), a structural characteristic that allows it to adopt a planar or near-planar (coplanar) conformation. This planarity is a key determinant of its ability to act as an agonist for the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor that mediates a wide range of toxicological effects for a variety of environmental contaminants, including dioxins and dioxin-like PCBs. epa.govnih.gov

Upon entering a cell, PCB 70 can bind to the AhR, which is located in the cytoplasm in a complex with chaperone proteins such as heat shock protein 90 (HSP90) and the immunophilin chaperone Ara9 (also known as XAP2). nih.gov Ligand binding induces a conformational change in the AhR, causing it to dissociate from the chaperone proteins and translocate into the nucleus. nih.gov

In the nucleus, the activated AhR forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT). This AhR/ARNT complex then functions as a transcription factor, binding to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin responsive elements (DREs) located in the promoter regions of target genes. nih.govnih.gov The binding of the AhR/ARNT complex to XREs initiates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism, such as cytochrome P450 1A1 (CYP1A1). nih.govnih.gov The activation of this signaling pathway is a critical initiating event for many of the toxic effects associated with dioxin-like compounds, including PCB 70. While specific binding affinity data for PCB 70 are not as extensively characterized as for some other congeners, its structural similarity to other coplanar PCBs suggests it is a potent AhR agonist. epa.gov

A hallmark of exposure to PCB 70 and other AhR agonists is the induction of cytochrome P450 enzymes, particularly the CYP1A subfamily. nih.govresearchgate.net These enzymes are a critical component of the phase I metabolic pathway, responsible for the initial oxidation of a wide range of foreign compounds.

Studies in various animal models have demonstrated the induction of CYP1A enzymes following exposure to planar PCBs. In fish, for instance, exposure to AhR-active contaminants is well-documented to lead to the induction of CYP1A. researchgate.netepa.gov This response is so consistent that CYP1A induction is often used as a biomarker of exposure to these compounds in aquatic ecosystems. frontiersin.org In the marine fish scup (Stenotomus chrysops), exposure to planar PCBs has been shown to cause a dose-dependent induction of hepatic CYP1A. nih.gov Similarly, in avian species, planar molecules like coplanar PCBs are known to be potent inducers of a CYP1A-like enzyme. nih.govnih.gov This induction has been observed in both adult and embryonic birds in field studies investigating environmental PCB exposure. nih.gov

A study on the metabolism of 2,3',4',5-tetrachlorobiphenyl using liver microsomes from rats, guinea pigs, and hamsters provided evidence of enzyme induction. The 4-hydroxylation of PCB 70 in rats and hamsters was increased by pretreatment with 3-methylcholanthrene (B14862), a classic AhR agonist known to induce CYP1A enzymes. nih.gov This finding directly links PCB 70 to the induction of this specific metabolic pathway. The study also noted that 3-hydroxylation was accelerated by phenobarbital (B1680315), indicating the involvement of CYP2B-like enzymes in the metabolism of this congener. nih.gov

Exposure to 2,3',4',5-tetrachlorobiphenyl can lead to the induction of oxidative stress in non-human organisms. Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to detoxify these reactive intermediates. nih.govnih.gov

One of the primary mechanisms by which PCB 70 can induce oxidative stress is through the induction of CYP1A1. nih.gov The catalytic cycle of CYP1A1 can become "uncoupled," leading to the incomplete reduction of molecular oxygen and the subsequent generation of ROS, such as superoxide (B77818) anions and hydrogen peroxide. nih.gov Research on the marine fish scup has shown that exposure to planar PCBs stimulates ROS production by liver microsomes, and this production is correlated with CYP1A catalytic activity (EROD activity). nih.gov

This increase in ROS can overwhelm the cellular antioxidant defenses, which include enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as non-enzymatic antioxidants like glutathione (GSH) and vitamin E. Studies on the unicellular marine dinoflagellate Lingulodinium polyedrum exposed to a commercial PCB mixture (Arochlor 1254) demonstrated an increase in oxidative damage to proteins and an induction of SOD and ascorbate (B8700270) peroxidase activities, indicating an adaptive response to oxidative stress. nih.gov Although this study used a mixture, the principles of oxidative stress induction by AhR-activating PCBs are applicable to individual congeners like PCB 70.

The consequences of unchecked oxidative stress are significant and can include damage to lipids (lipid peroxidation), proteins, and DNA, leading to cellular dysfunction and, ultimately, contributing to the broader toxicological effects of the compound. nih.gov

2,3',4',5-Tetrachlorobiphenyl, as a dioxin-like compound, is recognized as an endocrine-disrupting chemical (EDC) in a variety of animal models. researchgate.netnih.govmdpi.com EDCs are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior. researchgate.net

The endocrine-disrupting effects of PCBs are often mediated through their interaction with the AhR, which can, in turn, affect various hormonal pathways. epa.gov One of the most studied endocrine-disrupting effects of PCBs is their impact on the reproductive system of fish. researchgate.netmdpi.com Exposure to PCBs has been linked to altered levels of sex steroid hormones, disruption of the hypothalamic-pituitary-gonadal (HPG) axis, and impaired gametogenesis. researchgate.netmdpi.com These disruptions can lead to reduced fertility and other reproductive impairments. mdpi.com

In addition to the reproductive system, the thyroid hormone system is another major target of PCB toxicity. PCBs have been shown to disrupt thyroid hormone homeostasis in various wildlife, including marine mammals and birds. researchgate.netwilliams.edu The mechanisms for this disruption are multifaceted and can include alterations in thyroid hormone synthesis, transport, and metabolism. Hydroxylated metabolites of PCBs are known to bind to transthyretin, a key thyroid hormone transport protein, more strongly than the endogenous hormone thyroxine (T4), potentially leading to reduced circulating T4 levels. researchgate.netepa.gov

While many studies on the endocrine-disrupting effects of PCBs have used commercial mixtures or focused on other specific congeners, the dioxin-like nature of PCB 70 strongly suggests its potential to contribute to these adverse outcomes in exposed wildlife populations.

Metabolomic and Biotransformation Studies in Animal Models (non-human)

The biotransformation of 2,3',4',5-tetrachlorobiphenyl (PCB 70) in animal models involves both Phase I and Phase II metabolic reactions, leading to the formation of various metabolites that are generally more polar and thus more readily excreted than the parent compound. nih.govnih.gov

Phase I Metabolism: The initial step in the metabolism of PCB 70 is typically an oxidation reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net This results in the formation of hydroxylated metabolites (OH-PCBs). A key study on the in vitro metabolism of 2,3',4',5-tetrachlorobiphenyl using liver microsomes from rats, guinea pigs, and hamsters identified two primary hydroxylated metabolites: 3-hydroxy-2,3',4',5-tetrachlorobiphenyl and 4-hydroxy-2,3',4',5-tetrachlorobiphenyl. nih.gov The formation of these metabolites was found to be species-specific and dependent on the induction of different CYP isoforms. nih.gov For example, phenobarbital treatment (a CYP2B inducer) enhanced 3-hydroxylation, while 3-methylcholanthrene treatment (a CYP1A inducer) increased 4-hydroxylation in rats and hamsters. nih.gov

Phase II Metabolism: Following hydroxylation, the OH-PCBs can undergo Phase II conjugation reactions. nih.govacs.org These reactions involve the addition of endogenous polar molecules, such as sulfate (B86663) or glucuronic acid, to the hydroxyl group, further increasing their water solubility and facilitating their elimination. acs.org While specific studies on the sulfated and glucuronidated metabolites of PCB 70 are limited, the general metabolic pathways for PCBs suggest that these conjugates would be formed. nih.govacs.org

Another important metabolic pathway for PCBs leads to the formation of methyl sulfone (MeSO2-PCB) metabolites. researchgate.netepa.gov This pathway is more complex and is thought to involve the glutathione conjugation of an arene oxide intermediate formed during Phase I metabolism. Subsequent enzymatic cleavage and methylation result in the formation of persistent and often toxic methyl sulfone metabolites. researchgate.net These metabolites have been identified as a major class of organochlorine contaminants in several marine and terrestrial mammal species. researchgate.netepa.gov

The formation of methoxylated PCB (MeO-PCB) metabolites has also been observed for other PCB congeners, often arising from the methylation of dihydroxylated PCB metabolites. nih.govacs.org

The specific profile of metabolites formed from PCB 70 can vary significantly between species due to differences in their respective complements of metabolic enzymes. nih.gov

Interactive Data Tables

Table 1: Identified Phase I Metabolites of 2,3',4',5-Tetrachlorobiphenyl (PCB 70) in Animal Models

| Metabolite | Animal Model | Enzyme System | Reference |

| 3-hydroxy-2,3',4',5-tetrachlorobiphenyl | Rat, Guinea pig, Hamster | Liver Microsomes (CYP2B-inducible) | nih.gov |

| 4-hydroxy-2,3',4',5-tetrachlorobiphenyl | Rat, Hamster | Liver Microsomes (CYP1A-inducible) | nih.gov |

Table 2: General Classes of PCB Metabolites Identified in Non-Human Organisms

| Metabolite Class | General Formation Pathway | Common Animal Models | References |

| Hydroxylated PCBs (OH-PCBs) | Phase I oxidation by Cytochrome P450 enzymes | Fish, Birds, Marine Mammals, Rodents | researchgate.net, epa.gov, researchgate.net, nih.gov, nih.gov |

| Sulfated PCBs | Phase II conjugation of OH-PCBs by sulfotransferases | Fish, Rodents | acs.org, nih.gov |

| Glucuronidated PCBs | Phase II conjugation of OH-PCBs by UDP-glucuronosyltransferases | Fish, Rodents | acs.org, nih.gov |

| Methyl Sulfone PCBs (MeSO2-PCBs) | Multi-step pathway involving glutathione conjugation | Marine Mammals, Terrestrial Mammals | researchgate.net, epa.gov |

| Methoxylated PCBs (MeO-PCBs) | Methylation of dihydroxylated PCB metabolites | Rodents | nih.gov, acs.org |

Organ-Specific Distribution of Metabolites

The biotransformation of polychlorinated biphenyls (PCBs) results in metabolites that can be distributed throughout an organism's tissues. While specific quantitative data on the organ distribution of 2,3',4',5-tetrachlorobiphenyl (PCB 70) metabolites are limited in the scientific literature, general principles of PCB metabolism and distribution can be inferred from studies on similar congeners.

PCBs are lipophilic and tend to accumulate in fatty tissues such as the liver, adipose tissue, and skin. nih.gov Metabolism, primarily occurring in the liver through the cytochrome P-450 monooxygenase system, converts parent PCBs into more polar hydroxylated metabolites (OH-PCBs). nih.gov These metabolites can then be further conjugated with glutathione or glucuronic acid for excretion or may undergo further transformation into other metabolic products like sulfated and methylated metabolites. nih.govresearchgate.net

Studies on other tetrachlorobiphenyls, such as PCB 52, have identified hydroxylated, sulfated, and methylated metabolites primarily in the serum and liver of exposed rats. researchgate.netresearchgate.net For instance, following inhalation exposure in rats, metabolites of PCB 52 were found predominantly in the liver, lung, and serum. acs.org While the parent compound was detected in adipose tissue, brain, intestinal content, lung, liver, and serum, its hydroxylated metabolites were generally not found in the brain, suggesting limited passage across the blood-brain barrier for these specific metabolites. researchgate.netacs.org However, some studies have reported the presence of certain OH-PCBs in the mammalian brain. nih.gov It is plausible that the metabolites of PCB 70 follow a similar distribution pattern, with the liver being the primary site of metabolism and accumulation of polar metabolites, followed by distribution via the bloodstream to other tissues and subsequent excretion.

Table 1: General Distribution of PCB Metabolites in Organ Tissues

| Tissue/Fluid | Parent PCB | Hydroxylated Metabolites (OH-PCBs) | Sulfated/Methylated Metabolites |

|---|---|---|---|

| Liver | High | High | Present |

| Adipose Tissue | High | Low | Low/Not Detected |

| Serum/Blood | Medium | Medium | Present |

| Brain | Present | Very Low/Not Detected | Very Low/Not Detected |

| Lung | Present | Present (especially after inhalation) | Present (especially after inhalation) |

| Kidney | Low | Medium | High (in urine) |

| Feces/Bile | Low | High | High |

Note: This table represents a generalized distribution pattern for PCBs and their metabolites. The specific distribution of PCB 70 metabolites may vary.

Comparative Ecotoxicological Potency of PCB Congeners

Structure-Activity Relationships for Biochemical Responses

The toxicological and biochemical effects of PCB congeners are highly dependent on their specific three-dimensional structure, which is determined by the number and position of chlorine atoms on the biphenyl rings. This structure-activity relationship (SAR) is particularly critical for interactions with cellular receptors like the aryl hydrocarbon receptor (AhR). epa.govresearchgate.net

The ability of a PCB congener to bind to the AhR is a key determinant of its "dioxin-like" toxicity. nih.govnih.gov The most potent AhR agonists are the non-ortho substituted, coplanar PCBs (e.g., PCB 77, PCB 126, PCB 169), which can adopt a flat conformation similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). epa.gov The presence of chlorine atoms in the ortho positions (2, 2', 6, 6') hinders the molecule from achieving a planar configuration, which generally reduces its affinity for the AhR. nih.gov

2,3',4',5-tetrachlorobiphenyl (PCB 70) is a mono-ortho substituted congener. The single chlorine atom at an ortho position forces a non-planar conformation, which significantly reduces its ability to bind to the AhR compared to non-ortho congeners. nih.gov Consequently, its dioxin-like potency is expected to be low. However, even weak interactions with the AhR can trigger downstream biochemical responses, such as the induction of cytochrome P450 enzymes (e.g., CYP1A1), a hallmark of AhR activation. oup.com

Differentiation of Dioxin-like and Non-Dioxin-like Activity